2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group. This compound also contains a phenol group substituted with a 3-methylbut-2-en-1-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methoxyphenyl and trifluoromethyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the phenol group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenol group to the pyrazole ring.
Substitution with the 3-methylbut-2-en-1-yl group: This can be achieved through an etherification reaction, where the phenol group is reacted with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of this compound make it of interest for the development of new materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Industrial Applications: Potential use in the development of new catalysts or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity.
Materials Science: The electronic properties of the compound can influence its behavior in electronic devices, such as organic semiconductors.
Biological Research: It can interact with various biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-phenol: Lacks the 3-methylbut-2-en-1-yl group.
2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylbut-2-en-1-yl)oxy]phenol: Contains a different alkyl group.
Uniqueness
The presence of the 3-methylbut-2-en-1-yl group in 2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H21F3N2O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-(3-methylbut-2-enoxy)phenol |
InChI |
InChI=1S/C22H21F3N2O3/c1-13(2)10-11-30-14-8-9-15(17(28)12-14)20-19(21(27-26-20)22(23,24)25)16-6-4-5-7-18(16)29-3/h4-10,12,28H,11H2,1-3H3,(H,26,27) |
InChI Key |
QQKAKXMVDJQVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.